(-)-alpha-Gurjunene

Analytical Chemistry Natural Product Research Stereochemistry

(-)-alpha-Gurjunene (CAS 112421-19-9, C₁₅H₂₄) is a stereochemically defined, carbotricyclic sesquiterpene belonging to the 5,10-cycloaromadendrane class. It is naturally produced by the enzyme alpha-gurjunene synthase from farnesyl diphosphate and is a major constituent of the oleoresins from Dipterocarpus species.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 112421-19-9
Cat. No. B12085830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-alpha-Gurjunene
CAS112421-19-9
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C2(C)C)C3=C(CCC13)C
InChIInChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3
InChIKeySPCXZDDGSGTVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-alpha-Gurjunene (CAS 112421-19-9): Procurement Guide for a Stereochemically Defined Sesquiterpene Reference Standard


(-)-alpha-Gurjunene (CAS 112421-19-9, C₁₅H₂₄) is a stereochemically defined, carbotricyclic sesquiterpene belonging to the 5,10-cycloaromadendrane class [1]. It is naturally produced by the enzyme alpha-gurjunene synthase from farnesyl diphosphate and is a major constituent of the oleoresins from Dipterocarpus species [2]. Its commercial availability as a reference standard (e.g., ≥97% purity by GC) enables its use as a definitive analytical marker and a precursor in synthetic chemistry .

Procurement Risks of Substituting (-)-alpha-Gurjunene with Generic 'Gurjunene' Isomers


The term 'gurjunene' encompasses multiple isomeric sesquiterpenes, including alpha-, beta-, and gamma-gurjunene, each with distinct stereochemistry and biological roles. Procuring a generic mixture or the incorrect isomer can invalidate research findings due to significant differences in biological activity and analytical behavior. For example, the enzyme (-)-alpha-gurjunene synthase produces a specific product ratio of 91% (-)-alpha-gurjunene and 9% (+)-gamma-gurjunene, demonstrating that even closely related isomers are produced and function differently [1]. Furthermore, in analytical chemistry, the (-)-alpha isomer serves as a unique marker for specific plant species, whereas the beta isomer is a separate compound with a different retention index, rendering them non-interchangeable [2].

Quantitative Differentiation: How (-)-alpha-Gurjunene Outperforms Analogs in Key Scientific Applications


Defined Stereochemistry: (-)-alpha-Gurjunene vs. Generic α-Gurjunene for Research Reproducibility

(-)-alpha-Gurjunene (CAS 112421-19-9) is the specifically defined (1aR,4R,4aR,7bS)-diastereoisomer [1]. This contrasts with generic 'alpha-gurjunene' (CAS 489-40-7), which is often an undefined mixture of stereoisomers. The precise stereochemistry is critical for reproducible enzymatic studies, as the alpha-gurjunene synthase enzyme specifically yields the (-)-alpha-gurjunene isomer as its primary product (91%) [2].

Analytical Chemistry Natural Product Research Stereochemistry

Anti-inflammatory Activity: Correlation Between (-)-alpha-Gurjunene Content and NO Inhibition

While a direct, isolated compound head-to-head comparison is lacking, a clear quantitative relationship exists between (-)-alpha-gurjunene content in Dipterocarpus alatus oleoresin and its biological activity. The oleoresin fraction with the highest (-)-alpha-gurjunene content (OD5, 17.35 mg/g) exhibited significant nitric oxide (NO) inhibition, while the degummed supernatant (OD3) showed 71.89% NO inhibition at 2.5 µg/mL, comparable to the positive control L-NAME [1].

Pharmacology Inflammation Natural Product Research

Collagen Production Stimulation: (-)-alpha-Gurjunene-Rich Oleoresin Outperforms Ascorbic Acid

A study on Dipterocarpus alatus oleoresin, in which (-)-alpha-gurjunene was identified as the major component, demonstrated that a heated oleoresin fraction (OD2) stimulated collagen production on normal human dermal fibroblasts (NHDFs) at levels 3 times higher than the negative control and higher than the positive control, ascorbic acid [1].

Dermatology Wound Healing Cosmeceuticals

Enzymatic Specificity: The Exclusive Precursor to Cyclocolorenone

(-)-alpha-Gurjunene is identified as the specific biosynthetic precursor to cyclocolorenone, a sesquiterpene ketone found in high concentrations in Solidago canadensis leaves. This is a unique biosynthetic pathway distinction compared to its isomer (+)-gamma-gurjunene, which is a minor byproduct (9%) of the same synthase enzyme [1] and is not a precursor to cyclocolorenone.

Biochemistry Enzymology Plant Metabolism

Validated Application Scenarios for Procuring (-)-alpha-Gurjunene Based on Quantitative Evidence


As a Definitive Analytical Reference Standard

Use high-purity (-)-alpha-gurjunene (CAS 112421-19-9) as a certified reference material for GC-MS and HPLC-UV analysis. Its defined stereochemistry and validated presence in Dipterocarpus species [1] make it an essential standard for quantifying gurjunene content in essential oils and oleoresins, ensuring accurate and reproducible analytical results .

As a Starting Material for the Synthesis of Cyclocolorenone

Procure (-)-alpha-gurjunene as the specific, validated starting material for the chemical synthesis of cyclocolorenone. This is supported by its established role as the natural biosynthetic precursor in Solidago canadensis [1], providing a biomimetic route for synthetic organic chemists .

As a Bioassay-Guided Fractionation Marker

Use (-)-alpha-gurjunene as a chemical marker to guide the fractionation and purification of anti-inflammatory compounds from Dipterocarpus alatus oleoresin. The positive correlation between its concentration and nitric oxide (NO) inhibition [1] provides a rational basis for its use in identifying and isolating other active components with similar therapeutic potential.

As a Substrate for Enzymatic Studies

Employ (-)-alpha-gurjunene in studies involving alpha-gurjunene synthase or related terpene synthases. The documented kinetic parameters (Km = 5.5 µM for farnesyl diphosphate) and defined product ratio (91% (-)-alpha, 9% (+)-gamma) [1] provide a robust benchmark for enzyme characterization, inhibitor screening, and mechanistic investigations.

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